![molecular formula C18H19N3O3 B5647050 5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)methyl]-2-furamide](/img/structure/B5647050.png)
5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)methyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)methyl]-2-furamide, also known as BM212, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BM212 belongs to the class of naphthyridine-based compounds and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)methyl]-2-furamide involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes involved in DNA replication and transcription. 5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)methyl]-2-furamide binds to the ATP-binding site of these enzymes and prevents their function, leading to inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)methyl]-2-furamide has also been shown to have anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes such as catalase and superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)methyl]-2-furamide is its broad-spectrum antibacterial activity, which makes it a potential candidate for the development of new antibiotics. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations are some of the limitations that need to be addressed in future studies.
Direcciones Futuras
Future research on 5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)methyl]-2-furamide can focus on the development of more efficient synthesis methods to improve its yield and solubility. Further studies can also be conducted to investigate its potential therapeutic applications in the treatment of bacterial infections and inflammatory diseases. In addition, the safety and toxicity of 5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)methyl]-2-furamide need to be thoroughly evaluated to determine its suitability for clinical use.
Conclusion:
In conclusion, 5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)methyl]-2-furamide is a promising synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its broad-spectrum antibacterial activity, anti-inflammatory, and antioxidant effects make it a potential candidate for the development of new antibiotics and anti-inflammatory drugs. Further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity for clinical use.
Métodos De Síntesis
5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)methyl]-2-furamide can be synthesized using a multi-step process that involves the reaction of 5-oxo-1,6-naphthyridine-6-carboxylic acid with tert-butylamine and furfurylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The resulting intermediate is then treated with trifluoroacetic acid and purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)methyl]-2-furamide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa.
Propiedades
IUPAC Name |
5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-18(2,3)15-11(9-14(24-15)16(19)22)10-21-8-6-13-12(17(21)23)5-4-7-20-13/h4-9H,10H2,1-3H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSJQANXKRBKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(O1)C(=O)N)CN2C=CC3=C(C2=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)methyl]-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-(1H-pyrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5646975.png)
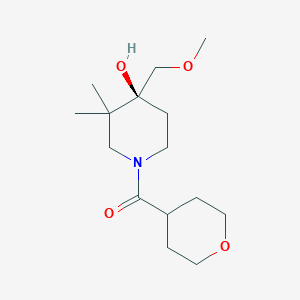
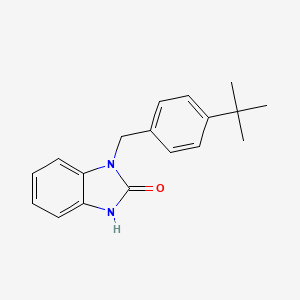
![1-[(5-ethyl-1-benzofuran-3-yl)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5646984.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(3-methyl-2-butenoyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5646988.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5646992.png)
![4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-pyridin-3-ylquinoline](/img/structure/B5646999.png)
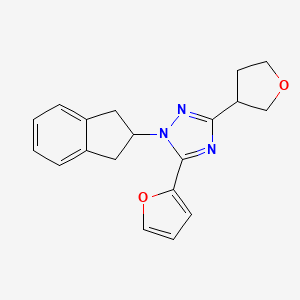

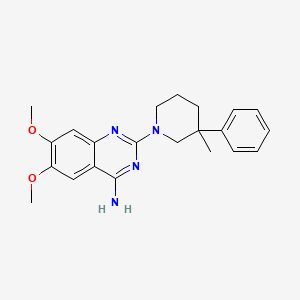
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5647022.png)
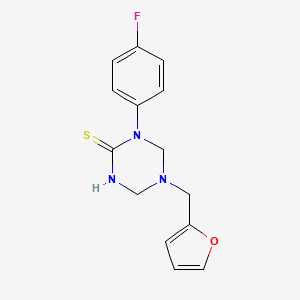
![3,5-dimethyl-7-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647031.png)
